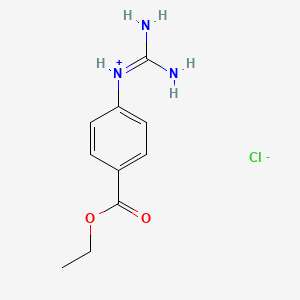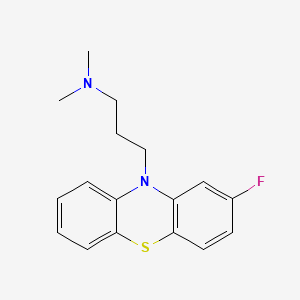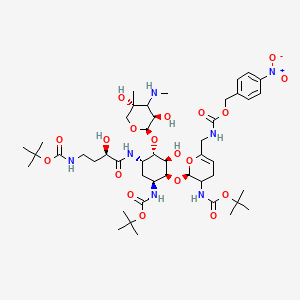
2',3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin is a complex chemical compound used primarily in the field of peptide synthesis. This compound features multiple protective groups, including tert-butyloxycarbonyl (Boc) and p-nitrobenzyloxycarbonyl (pNZ), which are essential for its stability and functionality in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the protection of amino groups using Boc and pNZ groups. The pNZ group is particularly useful as a temporary protecting group for α-amino functionalities in solid-phase peptide synthesis . The Boc group is removed using trifluoroacetic acid (TFA), while the pNZ group is removed under neutral conditions with catalytic amounts of acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is crucial to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2).
Reduction: The Boc groups can be removed using TFA, and the pNZ group can be removed under neutral conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the protected amino groups are substituted with other functional groups.
Common Reagents and Conditions
TFA: Used for the removal of Boc groups.
SnCl2: Used for the reduction of the nitro group to an amine.
Catalytic Acid: Used for the removal of the pNZ group under neutral conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further utilized in various biochemical applications.
Aplicaciones Científicas De Investigación
2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin has several scientific research applications:
Chemistry: Used in solid-phase peptide synthesis to create peptide libraries for drug discovery.
Biology: Employed in the synthesis of peptides for studying protein-protein interactions and enzyme functions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of high-purity peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin involves the selective protection and deprotection of amino groups. The Boc and pNZ groups provide stability during synthesis and can be removed under specific conditions to yield the desired peptide products. The molecular targets and pathways involved include the interaction with peptide synthesizers and the formation of stable peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-ethanolamine: Used in the synthesis of phosphatidyl ethanolamines and ornithine.
3-(N-Boc-amino)phenylboronic acid: Employed in various organic synthesis reactions.
Uniqueness
2’,3-(Boc-amino) N-Boc p-Nitrobenzyloxycarbonyl Des(2-hydroxyethyl) Plazomicin is unique due to its combination of Boc and pNZ protective groups, which provide enhanced stability and versatility in peptide synthesis. This compound’s ability to undergo selective deprotection under mild conditions makes it particularly valuable in the synthesis of complex peptides .
Propiedades
Fórmula molecular |
C46H73N7O19 |
|---|---|
Peso molecular |
1028.1 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl N-[[(2S)-2-[(1S,2S,3S,4S,6S)-3-[(2R,3R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxy-4-[[(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-pyran-6-yl]methyl]carbamate |
InChI |
InChI=1S/C46H73N7O19/c1-43(2,3)70-40(59)48-19-18-30(54)36(57)50-28-20-29(52-42(61)72-45(7,8)9)34(31(55)33(28)69-38-32(56)35(47-11)46(10,62)23-66-38)68-37-27(51-41(60)71-44(4,5)6)17-16-26(67-37)21-49-39(58)65-22-24-12-14-25(15-13-24)53(63)64/h12-16,27-35,37-38,47,54-56,62H,17-23H2,1-11H3,(H,48,59)(H,49,58)(H,50,57)(H,51,60)(H,52,61)/t27?,28-,29-,30+,31+,32+,33-,34-,35?,37+,38+,46-/m0/s1 |
Clave InChI |
FJSLTPFJBANSOD-OBDWHPOSSA-N |
SMILES isomérico |
C[C@@]1(CO[C@@H]([C@@H](C1NC)O)O[C@H]2[C@H](C[C@@H]([C@@H]([C@@H]2O)O[C@@H]3C(CC=C(O3)CNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)[C@@H](CCNC(=O)OC(C)(C)C)O)O |
SMILES canónico |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)C(CCNC(=O)OC(C)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


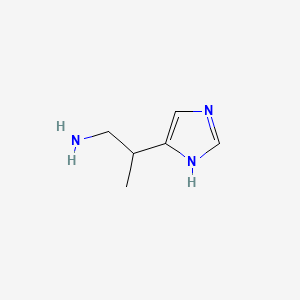

![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)
![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
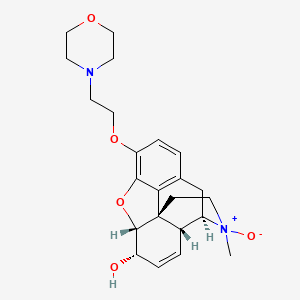
![1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene](/img/structure/B13423858.png)
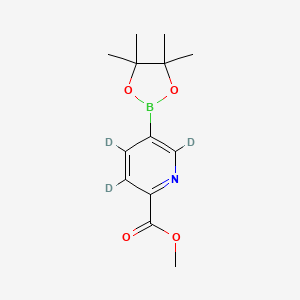
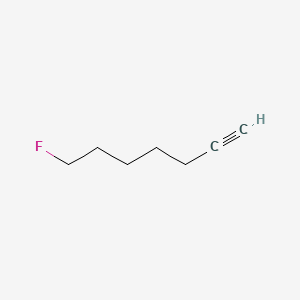
![3-(3-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B13423868.png)
![3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13423870.png)

